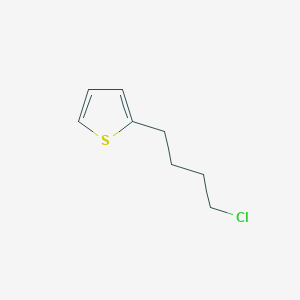

2-(4-Chlorobutyl)thiophene

Description

Contextual Significance of the Thiophene (B33073) Core in Contemporary Chemical Research

The thiophene nucleus, a five-membered aromatic ring containing a single sulfur atom, holds a position of prominence in the world of heterocyclic compounds. asianpubs.orgsigmaaldrich.com Its significance stems largely from its role as a "privileged pharmacophore" in medicinal chemistry, a molecular scaffold that is capable of binding to multiple biological targets. stackexchange.com The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it has a similar size and shape and can often substitute for a benzene ring in drug molecules while potentially improving pharmacological characteristics. asianpubs.org This has led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antihypertensive properties. asianpubs.orgsigmaaldrich.com

The utility of the thiophene core is not limited to pharmaceuticals. Its derivatives are also crucial in materials science, finding applications in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and corrosion inhibitors. asianpubs.orgmdpi.com The sulfur atom in the ring imparts specific electronic properties, enhancing interactions and providing sites for chemical modification. The reactivity of the thiophene ring, particularly its susceptibility to electrophilic substitution at the C2 and C5 positions, allows for the straightforward introduction of various functional groups, making it a versatile platform for synthetic chemists. researchgate.net Research continually confirms that the thiophene moiety is a valuable resource for the design and discovery of new biologically active compounds and advanced materials. asianpubs.orgstackexchange.com

Strategic Importance of Functionalized Alkyl Chains in Organic Building Blocks

While the core heterocyclic ring provides the foundational structure and electronic properties, the functionalized alkyl chains attached to it are of equal strategic importance in defining a molecule's utility. lookchem.com Simple alkyl chains can influence physicochemical properties like solubility and melting point. scispace.com However, the introduction of functional groups, such as the chloride in 2-(4-chlorobutyl)thiophene, dramatically expands the synthetic possibilities. lookchem.comju.edu.jo

These functional groups serve as reactive handles, enabling chemists to perform specific and controlled chemical transformations. lookchem.com An alkyl halide, for instance, is a key electrophile that can participate in a wide range of nucleophilic substitution and cross-coupling reactions. This allows the alkyl chain to act as a linker, covalently attaching the heterocyclic core to other molecules, surfaces, or biomolecules. lookchem.comju.edu.jo This strategy is fundamental in drug development for creating drug-receptor interactions and in materials science for constructing complex, ordered supramolecular structures. google.com The length and functionality of the alkyl chain can be precisely tuned to control reactivity, orientation, and the ultimate macroscopic properties of the final product. scispace.comgoogle.com The ability to selectively transform these chains is a powerful tool for building molecular skeletons, extending carbon frameworks, and introducing diverse functionalities. ju.edu.jo

Overview of Synthetic Challenges and Opportunities for Heterocyclic Compounds with Alkyl Halide Moieties

The synthesis of heterocyclic compounds bearing alkyl halide side chains, such as this compound, presents a unique set of challenges and opportunities. While the alkyl halide moiety is a versatile functional group, its synthesis and subsequent reactions require careful consideration.

One of the primary challenges lies in the synthesis of the target molecule itself. Direct Friedel-Crafts alkylation of thiophene is often problematic and can lead to multiple products and rearrangements. stackexchange.com A more common and controllable approach is Friedel-Crafts acylation, followed by a reduction of the resulting ketone. For instance, reacting thiophene with 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst like aluminum chloride would preferentially yield 1-(5-chloropentanoyl)thiophene, which can then be reduced to this compound. sigmaaldrich.comstackexchange.com This two-step process offers better control over regioselectivity, favoring substitution at the more reactive 2-position of the thiophene ring. stackexchange.com

Another significant challenge is the cross-coupling of heteroaryl halides with alkyl halides, a reaction that is crucial for building more complex structures but has historically been difficult to achieve, especially with electron-rich or Lewis basic heterocycles. google.comscispace.com The development of new catalyst systems, particularly those based on nickel, has created new opportunities in this area. google.comscispace.comcymitquimica.com These modern catalytic methods enable the coupling of a wide variety of heterocyclic halides with both primary and secondary alkyl halides, providing a powerful tool for medicinal and materials chemists. google.comscispace.com The presence of the alkyl halide functionality on a pre-formed heterocyclic building block like this compound opens up a vast synthetic space for creating novel and complex molecular architectures through these advanced coupling strategies. nih.govjchps.com

Data on the Synthesis of 2-Substituted Thiophenes

The synthesis of 2-alkylthiophenes can be approached through various methods. The table below outlines common synthetic strategies that could be employed for the preparation of compounds like this compound, based on established chemical principles for thiophene functionalization.

| Synthetic Method | Reactants | Catalyst/Conditions | Product Type | Regioselectivity | Reference |

| Friedel-Crafts Acylation & Reduction | Thiophene, 5-Chlorovaleryl Chloride | 1. Lewis Acid (e.g., AlCl₃, SnCl₄) 2. Reduction (e.g., Wolff-Kishner, Clemmensen) | This compound | High for 2-position | stackexchange.com |

| Metal-Catalyzed Cross-Coupling | 2-Bromothiophene (B119243), 4-Chlorobutyl Grignard Reagent | Ni or Pd catalyst (e.g., Pd(dppf)Cl₂) | This compound | Specific to starting halide position | cymitquimica.com |

| Alkylation of Lithiated Thiophene | Thiophene, n-Butyllithium, then 1-Chloro-4-iodobutane | 1. n-BuLi, THF, -78°C 2. Electrophilic quench with dihaloalkane | This compound | Specific to lithiation site (C2) | scispace.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11ClS |

|---|---|

Molecular Weight |

174.69 g/mol |

IUPAC Name |

2-(4-chlorobutyl)thiophene |

InChI |

InChI=1S/C8H11ClS/c9-6-2-1-4-8-5-3-7-10-8/h3,5,7H,1-2,4,6H2 |

InChI Key |

CHVDSKQGQPTNJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CCCCCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Chlorobutyl Thiophene and Analogous Structures

Direct Functionalization Approaches of the Thiophene (B33073) Nucleus

Direct functionalization of the thiophene ring is a common and versatile approach for the synthesis of substituted thiophenes. These methods leverage the inherent reactivity of the thiophene core, particularly at the C2 and C5 positions, to introduce a variety of substituents.

Regioselective Alkylation and Haloalkylation Strategies

Regioselective alkylation allows for the precise introduction of alkyl or haloalkyl chains onto the thiophene ring. This control is crucial for the synthesis of specific isomers and is often achieved through the use of organometallic intermediates or transition-metal catalysis.

A well-established method for the regioselective functionalization of thiophene is through the generation of 2-lithiothiophene. This is typically achieved by the deprotonation of thiophene at the C2 position using a strong organolithium base, such as n-butyllithium (n-BuLi). The resulting 2-lithiothiophene is a potent nucleophile that can react with a variety of electrophiles, including haloalkanes, to introduce an alkyl chain.

In the context of synthesizing 2-(4-chlorobutyl)thiophene, 2-lithiothiophene can be reacted with a suitable dihaloalkane, such as 1-bromo-4-chlorobutane (B103958). The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for a selective nucleophilic substitution, where the thienyl anion displaces the bromide, leaving the chloride intact on the butyl chain.

Reaction Scheme: Thiophene + n-BuLi → 2-Lithiothiophene 2-Lithiothiophene + Br-(CH₂)₄-Cl → this compound + LiBr

This method offers a high degree of regioselectivity, with the alkyl group being introduced almost exclusively at the 2-position of the thiophene ring. The reaction conditions, such as temperature and solvent, are critical for achieving high yields and minimizing side reactions.

Table 1: Representative Organolithium-Mediated Alkylation of Thiophene

| Electrophile | Base | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| 1-Bromo-4-chlorobutane | n-BuLi | THF | -78 to rt | This compound | Not specified |

In recent years, palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto aromatic and heteroaromatic rings, avoiding the need for pre-functionalized starting materials. For thiophene, this methodology allows for the direct coupling of the C-H bonds with various partners, including alkyl halides.

The synthesis of this compound via this route would involve the direct coupling of thiophene with a 4-chlorobutyl halide, such as 1-bromo-4-chlorobutane or 4-chlorobutyl bromide, in the presence of a palladium catalyst and a suitable ligand. The catalyst facilitates the activation of a C-H bond on the thiophene ring, typically at the more reactive C2 position, followed by a cross-coupling reaction with the alkyl halide.

While specific examples for the direct C-H alkylation of thiophene with a 4-chlorobutyl group are not extensively documented in the provided search results, the general applicability of this method to various thiophene derivatives and alkyl halides suggests its potential for this transformation. The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high regioselectivity and yield.

Table 2: General Conditions for Palladium-Catalyzed C-H Arylation of Thiophenes (as an analogy)

| Thiophene Derivative | Aryl Halide | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Thiophene | Aryl Bromide | Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | DMA |

Note: This table provides general conditions for C-H arylation, which serves as a model for the potential conditions for C-H alkylation.

Halogenation of Thiophene Precursors and Subsequent Chain Extension

Another versatile approach to 2-substituted thiophenes involves a two-step process: initial halogenation of the thiophene ring followed by a cross-coupling reaction to introduce the desired alkyl chain. Thiophene readily undergoes electrophilic halogenation, primarily at the 2-position, to yield 2-halothiophenes (e.g., 2-bromothiophene (B119243) or 2-iodothiophene).

These 2-halothiophenes can then be subjected to various cross-coupling reactions, such as the Kumada or Suzuki-Miyaura coupling, to form a new carbon-carbon bond.

In a Kumada coupling approach, the 2-halothiophene is reacted with a Grignard reagent. For the synthesis of this compound, a Grignard reagent would need to be prepared from a suitable 4-chlorobutyl halide. For instance, 4-chlorobutylmagnesium bromide could be reacted with 2-bromothiophene in the presence of a nickel or palladium catalyst.

Reaction Scheme (Kumada Coupling): 2-Bromothiophene + Cl-(CH₂)₄-MgBr --(Ni or Pd catalyst)--> this compound + MgBr₂

Alternatively, the Suzuki-Miyaura coupling involves the reaction of a 2-thienylboronic acid or its ester with a haloalkane in the presence of a palladium catalyst and a base. In this case, 2-thienylboronic acid would be coupled with a 4-chlorobutyl halide.

Reaction Scheme (Suzuki-Miyaura Coupling): 2-Thienylboronic acid + Br-(CH₂)₄-Cl --(Pd catalyst, base)--> this compound

These cross-coupling methods are highly versatile and tolerate a wide range of functional groups, making them attractive for the synthesis of complex molecules.

Table 3: Representative Cross-Coupling Reactions for Thiophene Functionalization

| Coupling Reaction | Thiophene Precursor | Coupling Partner | Catalyst |

|---|---|---|---|

| Kumada | 2-Bromothiophene | 4-Chlorobutylmagnesium bromide | Ni(dppp)Cl₂ |

Ring-Forming Cyclization Strategies for Thiophene Scaffold Construction

In contrast to functionalizing a pre-existing thiophene ring, ring-forming strategies build the thiophene nucleus from acyclic precursors. This approach can be particularly advantageous when the desired substitution pattern is difficult to achieve through direct functionalization.

Condensation Reactions with Sulfur-Containing Reagents

The Gewald reaction is a prominent example of a ring-forming strategy that leads to highly substituted 2-aminothiophenes. This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.

To synthesize a precursor for this compound using a Gewald-type reaction, one could envision starting with a ketone that already contains the chlorobutyl moiety. For instance, the reaction of 6-chloro-2-hexanone (B157210) with a cyanoacetate (B8463686) and elemental sulfur in the presence of a base like morpholine (B109124) or triethylamine (B128534) could potentially yield a 2-aminothiophene with a 4-chlorobutyl substituent at the 5-position. Subsequent deamination and other functional group manipulations could then lead to the desired target molecule.

The mechanism of the Gewald reaction is believed to proceed through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the aromatic thiophene ring.

Table 4: Components of a Hypothetical Gewald Reaction for a this compound Precursor

| Ketone | Activated Nitrile | Sulfur Source | Base |

|---|

This approach offers a convergent route to complex thiophene derivatives, where the substituents are introduced at the beginning of the synthetic sequence.

Metal-Catalyzed Heteroannulation of Alkynes and Dienes

Transition metal catalysis has emerged as a powerful tool for the regioselective synthesis of substituted thiophenes. These methods often proceed with high atom economy and under mild conditions.

Palladium catalysts are effective in promoting the cycloisomerization of sulfur-containing alkynes to form thiophenes. A notable example is the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols. This reaction is typically carried out in the presence of a palladium(II) iodide (PdI₂) catalyst in conjunction with potassium iodide (KI). The reaction proceeds via an intramolecular nucleophilic attack of the sulfur atom on the palladium-activated alkyne. This methodology provides a direct route to substituted thiophenes from acyclic precursors.

More recently, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been optimized for the synthesis of cyclopropylthiophenes, demonstrating the power of palladium catalysis in creating complex thiophene derivatives.

Copper catalysts have also been successfully employed in the synthesis of thiophenes. One approach involves the copper(I)-catalyzed tandem addition and cycloisomerization reaction of alkylidenethiiranes with terminal alkynes. This method allows for the direct assembly of various functional groups onto the thiophene ring under mild conditions.

Another copper-mediated route involves the reaction of 1,3-diynes, which can be generated in situ from haloalkynes, in the presence of a copper(I) catalyst to yield 2,5-disubstituted thiophenes. Copper(II) halides have also been shown to promote the cyclization of (Z)-1-en-3-ynyl(butyl)sulfanes to produce 3-halothiophenes.

| Metal Catalyst | Substrates | Product Type |

| Palladium(II) iodide/Potassium iodide | (Z)-2-en-4-yne-1-thiols | Substituted thiophenes |

| Copper(I) chloride | Alkylidenethiiranes and terminal alkynes | 2-(α-Phenylsulfonylalkyl)thiophenes |

| Copper(I) iodide | Haloalkynes or 1,3-diynes | 2,5-Disubstituted thiophenes |

This table provides an overview of metal-catalyzed approaches to thiophene synthesis.

Multicomponent Reaction (MCR) Approaches to Substituted Thiophenes

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that contains substantial portions of all the reactants. The Gewald synthesis, as previously discussed, is a prime example of a three-component reaction used for thiophene synthesis.

The development of novel MCRs for thiophene synthesis is an active area of research. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. For instance, a strategic multicomponent reaction involving ethyl 4-chloroacetoacetate, phenyl isothiocyanate, and various active methylene (B1212753) reagents has been developed for the synthesis of novel thiophene analogues. Such approaches are particularly valuable in medicinal chemistry for the creation of libraries of compounds for biological screening.

Convergent Synthetic Strategies for the Integration of the 4-Chlorobutyl Moiety

Key methodologies for this convergent integration include organometallic coupling reactions, such as those involving Grignard reagents, and transition-metal-catalyzed cross-coupling reactions. These methods provide powerful tools for the formation of the critical carbon-carbon bond between the thiophene ring and the butyl side chain.

Grignard Reagent-Based Coupling

One of the most established and reliable methods for forging carbon-carbon bonds involves the use of Grignard reagents. masterorganicchemistry.com This strategy is predicated on the reaction of a thienyl-magnesium halide with a suitable 4-chlorobutyl electrophile. The synthesis commences with the formation of the Grignard reagent, typically 2-thienylmagnesium bromide, by reacting 2-bromothiophene with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

This highly nucleophilic organometallic species then reacts with a bifunctional electrophile, such as 1-bromo-4-chlorobutane. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the carbanionic center of the Grignard reagent attacks the more electrophilic carbon—the one bearing the bromine atom. Bromine is a better leaving group than chlorine, leading to the selective displacement of the bromide and the formation of the desired this compound.

The scope of this reaction is broad, and it is readily adaptable for producing analogous structures. For instance, substituted 2-bromothiophenes can be used to generate a variety of Grignard reagents, allowing for the introduction of additional functional groups on the thiophene ring. Similarly, the Grignard reagent derived from thiophene can be reacted with other dihaloalkanes to synthesize analogs with different chain lengths or halogen termini. Copper salts, such as copper(I) cyanide (CuCN), can be used to catalyze the conjugate addition of Grignard reagents to α,β-unsaturated carbonyl systems, a strategy that can be adapted for more complex thiophene-containing structures. nih.govresearchgate.net

| Thiophene Precursor | Alkyl Halide Reagent | Key Conditions | Product |

|---|---|---|---|

| 2-Bromothiophene | 1-Bromo-4-chlorobutane | Mg, THF (or Et2O) | This compound |

| 2-Chlorothiophene | 1-Bromo-4-chlorobutane | Mg, THF, reflux | This compound |

| 3-Bromothiophene | 1-Bromo-4-chlorobutane | Mg, THF | 3-(4-Chlorobutyl)thiophene |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers a diverse toolkit of transition-metal-catalyzed cross-coupling reactions that are highly effective for constructing C-C bonds. orgsyn.org Palladium-catalyzed reactions, such as Suzuki, Stille, and Kumada coupling, are particularly relevant for the synthesis of this compound and its derivatives.

In a typical Kumada coupling approach, 2-thienylmagnesium bromide (a Grignard reagent) is coupled with 1-bromo-4-chlorobutane in the presence of a palladium or nickel catalyst, such as Pd(PPh3)4 or Ni(dppp)Cl2. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps to form the desired product with high efficiency.

The Suzuki coupling offers an alternative that utilizes a more stable organoboron reagent. In this scenario, 2-thiopheneboronic acid or its ester derivatives are coupled with a 4-chlorobutyl halide (e.g., 1-bromo-4-chlorobutane) in the presence of a palladium catalyst and a base. This method is known for its tolerance of a wide range of functional groups, making it suitable for the synthesis of more complex, functionalized thiophene analogs.

These cross-coupling reactions provide a versatile platform for synthesizing a library of analogous compounds. Various substituted thienylboronic acids or organometallic reagents can be coupled with different haloalkyl chains to explore structure-activity relationships in medicinal chemistry or materials science applications. organic-chemistry.org

| Coupling Type | Thiophene Reagent | Alkyl Reagent | Catalyst System | Typical Base |

|---|---|---|---|---|

| Kumada | 2-Thienylmagnesium bromide | 1-Bromo-4-chlorobutane | Pd(PPh3)4 or NiCl2(dppp) | Not required |

| Suzuki | 2-Thiopheneboronic acid | 1-Bromo-4-chlorobutane | Pd(OAc)2 / SPhos | K2CO3 or Cs2CO3 |

| Stille | 2-(Tributylstannyl)thiophene | 1-Bromo-4-chlorobutane | Pd(PPh3)4 | Not required |

Friedel-Crafts Acylation Followed by Reduction

Another powerful convergent strategy involves an initial Friedel-Crafts acylation, followed by a reduction step. nih.gov In this sequence, thiophene is acylated with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) or tin tetrachloride (SnCl4). This reaction predominantly occurs at the C2 position of the thiophene ring due to its higher electron density, yielding 1-(4-chlorophenyl)-4-(thiophen-2-yl)butan-1-one. nih.gov

The resulting ketone is then reduced to the corresponding methylene group to afford the final product, this compound. Classic reduction methods like the Wolff-Kishner (using hydrazine (B178648) and a strong base) or Clemmensen (using zinc amalgam and hydrochloric acid) reductions are highly effective for this transformation. This two-step sequence effectively couples the thiophene ring with the 4-chlorobutyl moiety. The versatility of Friedel-Crafts acylation allows for the use of various substituted thiophenes and acyl chlorides to generate a wide array of analogous compounds. nih.gov

Elucidating the Reactivity Profile and Transformational Chemistry of 2 4 Chlorobutyl Thiophene

Electrophilic Aromatic Substitution (EAS) on the Thiophene (B33073) Ring System

The thiophene ring, a five-membered aromatic heterocycle, is known to be significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). pharmaguideline.comnih.gov This heightened reactivity is attributed to the ability of the sulfur atom's lone pairs to stabilize the cationic intermediate (the sigma complex or arenium ion) formed during the substitution process. stackexchange.com The substitution in 2-(4-Chlorobutyl)thiophene is governed by the electronic properties of the substituent and the intrinsic reactivity of the thiophene nucleus.

Directing Effects of the 4-Chlorobutyl Substituent

The 4-chlorobutyl group attached at the C2 position of the thiophene ring primarily functions as an alkyl substituent. Alkyl groups are generally classified as activating groups in the context of electrophilic aromatic substitution. libretexts.org They donate electron density to the aromatic ring through an inductive effect and hyperconjugation, thereby stabilizing the positively charged intermediate and increasing the rate of reaction compared to unsubstituted thiophene. libretexts.org

This activating nature directs incoming electrophiles predominantly to the ortho and para positions relative to the substituent. In the 2-substituted thiophene system, this corresponds to the C3 (ortho) and C5 (para-like) positions. The C5 position is overwhelmingly favored due to superior resonance stabilization of the reaction intermediate. stackexchange.compearson.com The chlorine atom on the butyl chain is sufficiently distant from the thiophene ring, so its electron-withdrawing inductive effect on the aromatic system is negligible. Therefore, the directing effect is almost entirely dictated by the alkyl portion of the substituent.

Regiochemical Control in Substitution Reactions

The regioselectivity of EAS reactions on 2-substituted thiophenes is well-established, with a strong preference for substitution at the C5 position. stackexchange.comwikipedia.org This preference can be explained by examining the resonance structures of the carbocation intermediates formed upon electrophilic attack at the different available positions (C3, C4, and C5).

Attack at the C5 position yields a carbocation intermediate that is stabilized by three resonance structures, with one particularly stable contributor where the positive charge is delocalized onto the sulfur atom. stackexchange.com In contrast, attack at the C3 position results in an intermediate with only two significant resonance structures, neither of which effectively involves the sulfur lone pair in stabilizing the adjacent positive charge. stackexchange.com Attack at C4 is the least favored. Consequently, the activation energy for C5 substitution is significantly lower, leading to its prevalence as the major reaction pathway. stackexchange.com

The table below illustrates the expected major products for common electrophilic aromatic substitution reactions performed on this compound, based on these directing effects.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | 2-(4-Chlorobutyl)-5-nitrothiophene |

| Bromination | Br₂ / Acetic Acid | 2-Bromo-5-(4-chlorobutyl)thiophene |

| Friedel-Crafts Acylation | Acetyl Chloride / AlCl₃ | 1-(5-(4-Chlorobutyl)thiophen-2-yl)ethan-1-one |

| Sulfonation | Fuming H₂SO₄ | 5-(4-Chlorobutyl)thiophene-2-sulfonic acid |

Nucleophilic Substitution Reactions of the Aliphatic Chloride

The 4-chlorobutyl side chain of this compound possesses an electrophilic carbon atom at the terminus, making it susceptible to nucleophilic substitution reactions. wikipedia.org These transformations allow for the modification of the side chain without altering the aromatic thiophene core. The reactivity is characteristic of a primary alkyl halide.

External Nucleophilic Attack at the Chlorobutyl Terminus

The terminal primary chloride of the butyl group is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. youtube.com In an SN2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chloride), and the bond-making and bond-breaking processes occur in a single, concerted step. youtube.com This pathway is favored for primary halides due to minimal steric hindrance. youtube.com A wide variety of nucleophiles can be employed to displace the chloride ion, leading to a diverse range of functionalized thiophene derivatives.

The table below provides examples of typical SN2 reactions at the chlorobutyl terminus with various external nucleophiles.

| Nucleophile | Reagent Example | Product |

| Cyanide | Sodium Cyanide (NaCN) | 5-(Thiophen-2-yl)pentanenitrile |

| Azide (B81097) | Sodium Azide (NaN₃) | 2-(4-Azidobutyl)thiophene |

| Hydroxide | Sodium Hydroxide (NaOH) | 4-(Thiophen-2-yl)butan-1-ol |

| Ammonia | Ammonia (NH₃) | 4-(Thiophen-2-yl)butan-1-amine |

| Iodide (Finkelstein Reaction) | Sodium Iodide (NaI) in Acetone | 2-(4-Iodobutyl)thiophene |

Intramolecular Cyclization Pathways Initiated by the Alkyl Halide

The structure of this compound, containing both a nucleophilic aromatic ring and an electrophilic alkyl halide chain, is well-suited for intramolecular cyclization. Such reactions are powerful tools for constructing new ring systems.

A prominent example is the intramolecular Friedel-Crafts alkylation. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the carbon-chlorine bond is polarized, creating a more potent electrophilic center. The electron-rich thiophene ring can then act as an internal nucleophile, attacking this electrophilic carbon. Attack from the C3 position of the thiophene ring onto the terminal carbon of the butyl chain results in the formation of a new six-membered ring, leading to a fused bicyclic system. This type of reaction is a key strategy in the synthesis of tetrahydro-benzothiophenes.

| Reaction Type | Catalyst / Conditions | Product |

| Intramolecular Friedel-Crafts Alkylation | AlCl₃ | 4,5,6,7-Tetrahydrobenzo[b]thiophene |

Oxidative Transformations of the Thiophene Sulfur Atom

While the thiophene ring is considered aromatic and relatively stable, the sulfur heteroatom is susceptible to oxidation, though it is more resistant than a typical aliphatic sulfide (B99878). wikipedia.org Oxidation of the sulfur atom alters the electronic properties and chemical reactivity of the thiophene ring system. These reactions typically require potent oxidizing agents and can proceed in a stepwise manner. nih.govacs.org

The oxidation of this compound can lead to two primary products: the thiophene-S-oxide (sulfoxide) and the subsequent thiophene-S,S-dioxide (sulfone). The first oxidation step, forming the sulfoxide (B87167), is facilitated by the presence of the electron-donating alkyl substituent, which increases the nucleophilicity of the sulfur atom. nih.govacs.org Thiophene-S-oxides are often unstable and can act as dienes in Diels-Alder reactions. nih.gov

Further oxidation with an excess of the oxidizing agent yields the more stable thiophene-S,S-dioxide, or sulfone. nih.govacs.orgacs.org In the sulfone, the aromatic character of the thiophene ring is significantly diminished, and the molecule exhibits reactivity more characteristic of a conjugated diene, readily undergoing cycloaddition reactions.

The table below summarizes the oxidative transformations of the thiophene sulfur atom in this compound.

| Reaction | Reagents (Typical) | Product | Oxidation State of Sulfur |

| Sulfoxidation | 1 equivalent of meta-Chloroperoxybenzoic acid (m-CPBA) | This compound 1-oxide | +2 |

| Sulfonylation | ≥2 equivalents of m-CPBA or H₂O₂ / CH₃ReO₃ | This compound 1,1-dioxide | +4 |

Controlled Oxidation to Thiophene S-Oxides

The oxidation of thiophenes can be selectively stopped at the S-oxide stage under controlled conditions. mdpi.org For this compound, this transformation can be achieved by using oxidizing agents such as peracids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) in the presence of a Lewis acid like boron trifluoride etherate or a proton acid. mdpi.org The acid is believed to coordinate to the formed S-oxide, which decreases the electron density on the sulfur atom and makes it less susceptible to a second oxidation step. mdpi.org These reactions are typically conducted at low temperatures, for instance, at -20°C, to prevent over-oxidation to the S,S-dioxide. mdpi.org Thiophene S-oxides are generally unstable intermediates and can be highly reactive. semanticscholar.orgresearchtrends.net

Table 1: Representative Conditions for Controlled Oxidation to Thiophene S-Oxide

| Oxidizing Agent | Additive | Solvent | Temperature |

| m-CPBA | BF₃·Et₂O | CH₂Cl₂ | -20°C |

| Hydrogen Peroxide | Trifluoroacetic Acid | Dichloromethane | Low |

Formation of Thiophene S,S-Dioxides

Further oxidation of the thiophene ring in this compound leads to the formation of the corresponding thiophene S,S-dioxide. This is typically achieved by using stronger oxidizing conditions or by omitting the acid catalyst that protects the S-oxide intermediate. mdpi.org Common reagents for this transformation include organic peracids like m-CPBA or trifluoroperacetic acid at room or elevated temperatures. utexas.eduwikipedia.org Other effective oxidizing systems include hydrogen peroxide in the presence of a catalyst such as methyltrioxorhenium(VII) and dimethyldioxirane. utexas.edunih.gov The formation of the S,S-dioxide results in a complete loss of aromaticity of the thiophene ring. utexas.edu

Table 2: Common Reagents for the Synthesis of Thiophene S,S-Dioxides

| Reagent | Conditions |

| m-CPBA | Room Temperature or Elevated |

| Trifluoroperacetic Acid | Room Temperature |

| Hydrogen Peroxide / CH₃ReO₃ | Catalytic |

| Dimethyldioxirane | Neutral, Room Temperature |

Reactivity and Synthetic Utility of Sulfur-Oxidized Thiophene Derivatives

Both thiophene S-oxides and S,S-dioxides of this compound are valuable synthetic intermediates, primarily due to their ability to act as dienes in cycloaddition reactions.

Thiophene S-Oxides: These compounds are effective dienes in Diels-Alder reactions, reacting with a variety of dienophiles. semanticscholar.orgresearchgate.net The cycloaddition can occur with both electron-rich and electron-poor alkenes and alkynes. researchgate.net When alkynes are used as dienophiles, the initial cycloadducts spontaneously extrude the sulfoxide bridge to form substituted aromatic compounds. semanticscholar.org With alkenes, stable 7-thiabicyclo[2.2.1]heptene S-oxides are formed. semanticscholar.org These adducts are versatile intermediates that can undergo further transformations. semanticscholar.org

Thiophene S,S-Dioxides: As unsaturated sulfones, thiophene S,S-dioxides are electron-deficient dienes. utexas.edu This electronic nature allows them to readily participate in Diels-Alder reactions with a wide range of dienophiles, including electron-rich alkenes. utexas.edu These reactions often exhibit an inverse electron demand character. utexas.edu The resulting cycloadducts can then undergo thermal extrusion of sulfur dioxide to generate new carbocyclic structures, making this a powerful tool for the synthesis of complex molecules. acs.org

Advanced Coupling Reactions for Molecular Complexity

The this compound scaffold offers two distinct sites for carbon-carbon bond formation: the thiophene ring and the chlorobutyl side chain. This allows for the stepwise or concurrent elaboration of the molecule to build molecular complexity.

Cross-Coupling Reactions Involving the Thiophene Ring (e.g., Suzuki-Miyaura)

The thiophene ring, particularly at the 5-position (alpha to the sulfur and adjacent to the butyl chain), is amenable to various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a highly effective method for this purpose. nih.govlibretexts.org To functionalize the 5-position of this compound, it would first need to be halogenated, for instance, through bromination. The resulting 2-(4-chlorobutyl)-5-bromothiophene can then be coupled with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to form 2-(4-chlorobutyl)-5-aryl(or vinyl)thiophenes. nih.gov This reaction is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance. nih.govlibretexts.org

Table 3: Key Components of a Suzuki-Miyaura Coupling Reaction

| Component | Example | Role |

| Substrate | 2-(4-Chlorobutyl)-5-bromothiophene | Electrophile |

| Coupling Partner | Arylboronic acid | Nucleophile |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates catalytic cycle |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron species |

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

Functionalization of the Chlorobutyl Chain via Carbon-Carbon Bond Formation

The primary chloroalkane functionality of the 4-chlorobutyl chain is a versatile handle for introducing further molecular complexity through carbon-carbon bond-forming reactions. This can be achieved through various nucleophilic substitution reactions where a carbon-based nucleophile displaces the chloride ion.

Examples of suitable carbon nucleophiles include:

Cyanide ions (e.g., from NaCN or KCN): This reaction would extend the carbon chain by one atom, introducing a nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Organometallic reagents: Grignard reagents (R-MgBr) or organocuprates (R₂CuLi) can be used to form a new carbon-carbon bond, although care must be taken to avoid reaction with the thiophene ring, potentially by using less reactive organocuprates.

Enolates: The chlorobutyl chain can act as an electrophile for the alkylation of enolates derived from ketones, esters, or other carbonyl compounds, leading to the formation of more complex carbon skeletons.

These reactions are fundamental in organic synthesis for building up carbon frameworks. chemistrytalk.org

Rearrangement and Isomerization Processes in the this compound Framework

The this compound framework can potentially undergo rearrangement and isomerization reactions under specific conditions, although simple alkylthiophenes are generally stable. pharmaguideline.com

One possible rearrangement is a thio-Claisen rearrangement if the chlorobutyl chain were to be modified to an allyl thienyl sulfide derivative. semanticscholar.org This researchgate.netresearchgate.net-sigmatropic rearrangement is a powerful method for carbon-carbon bond formation. semanticscholar.org

Under forcing conditions, such as strong acids or high temperatures, isomerization of the alkyl group on the thiophene ring could theoretically occur, although this is not a common or synthetically useful process for simple alkylthiophenes. More profound transformations involve ring-opening reactions, which can be promoted by transition metals or occur under specific oxidative conditions, leading to acyclic sulfur-containing compounds. researchgate.netacs.org However, these reactions typically require specific reagents and conditions and are not spontaneous processes for this compound.

Strategic Derivatization and Advanced Functionalization Methodologies

Late-Stage Functionalization (LSF) of Complex Thiophene (B33073) Architectures

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for the diversification of complex molecules. nih.govnih.gov This approach avoids the need for a complete de novo synthesis of a target molecule, instead introducing new functional groups or modifying existing ones in the final stages of a synthetic sequence. nih.gov For complex architectures involving a thiophene core, LSF enables the rapid generation of compound libraries to explore structure-activity relationships (SARs), potentially leading to enhanced physicochemical or biological properties. nih.govnih.gov The direct and site-selective modification of these molecules is crucial for developing new pharmaceuticals, crop protection agents, and functional materials. nih.gov

Electrochemical late-stage functionalization (eLSF) has emerged as a sustainable and environmentally friendly platform for modifying organic compounds, including those with thiophene moieties. nih.govnih.gov This technique utilizes electrochemistry to achieve direct, site-selective, and chemoselective functionalization of C–H bonds or endogenous functional groups on structurally complex molecules. acs.org

A notable application is the electrochemical postfunctionalization (ePF) of π-conjugated polymers containing thiophene units. acs.org For instance, the anodic C–H phosphonylation of thiophene–fluorene alternating copolymers has been demonstrated. In this process, a phosphonate (B1237965) group is selectively introduced into the electron-rich thiophene ring. acs.org The degree of this substitution can be controlled by modulating the amount of electrical charge passed through the reaction, which in turn allows for the fine-tuning of the polymer's optoelectronic properties. acs.org The reaction proceeds efficiently with various trialkyl phosphites, demonstrating the versatility of this method for modifying thiophene-containing materials. acs.org

Table 1: Electrochemical C–H Phosphonylation of a Thiophene-Fluorene Polymer P(Fl-Th) Data sourced from studies on electrochemical postfunctionalization. acs.org

| Reagent (Trialkyl Phosphite) | Degree of Substitution (m) | Key Observation |

|---|---|---|

| P(OEt)3 | 0.49 | Efficient phosphonylation on the thiophene ring. |

| P(OnBu)3 | 0.45 | Versatility with different alkyl groups demonstrated. |

| P(OiPr)3 | 0.51 | Dealkylation is faster due to secondary carbocation stability. |

Cycloaddition Chemistry of Thiophene and Its Derivatives

The thiophene ring, due to its aromaticity, is generally less reactive in cycloaddition reactions compared to other five-membered heterocycles like furan. researchtrends.net However, its reactivity can be significantly enhanced. One of the most effective strategies involves the oxidation of the sulfur heteroatom. This process disrupts the ring's aromaticity, leading to the formation of thiophene S-oxides or thiophene S,S-dioxides, which are highly reactive dienes. researchtrends.net These intermediates can then readily participate in cycloaddition reactions, such as the Diels-Alder or [4+2] cycloaddition, providing pathways to complex, three-dimensional structures. researchtrends.net

Thiophene S-oxides are particularly valuable as reactive dienes in [4+2] cycloaddition reactions. researchgate.netmdpi.org Though they can be elusive, they are often generated in situ by the controlled oxidation of the parent thiophene with reagents like meta-chloroperoxybenzoic acid (m-CPBA). researchtrends.netresearchgate.net Once formed, these S-oxides can be trapped by a variety of dienophiles. researchgate.net They have been shown to react efficiently with electron-poor, electron-neutral, and electron-rich dienophiles. researchgate.net

The nature of the dienophile determines the final product structure.

Reaction with Alkenes : The cycloaddition with alkene-based dienophiles, such as maleimides or maleic anhydride, yields 7-thiabicyclo[2.2.1]heptene S-oxides. researchtrends.netmdpi.org

Reaction with Alkynes : When alkynes are used as dienophiles, the initial cycloadducts are 7-thiabicyclo[2.2.1]heptadiene S-oxides. These primary adducts are typically unstable and undergo a spontaneous extrusion of sulfur monoxide (SO) to yield highly substituted aromatic compounds. researchtrends.net

This reactivity makes the oxidative cycloaddition of thiophenes a powerful tool for synthesizing complex cyclic and aromatic systems under relatively mild conditions. researchtrends.net

Table 2: Representative [4+2] Cycloaddition Reactions of in situ Generated Thiophene S-Oxides This table summarizes common reaction types for thiophene S-oxides. researchtrends.netmdpi.org

| Dienophile Type | Dienophile Example | Primary Product Class | Final Product Class |

|---|---|---|---|

| Alkene (electron-poor) | N-Phenylmaleimide | 7-thiabicyclo[2.2.1]heptene S-oxide | Stable cycloadduct |

| Alkene (electron-poor) | Maleic Anhydride | 7-thiabicyclo[2.2.1]heptene S-oxide | Stable cycloadduct |

| Alkyne | Dimethyl acetylenedicarboxylate | 7-thiabicyclo[2.2.1]heptadiene S-oxide | Substituted arene (after SO extrusion) |

A significant feature of the [4+2] cycloaddition reactions involving thiophene S-oxides is the high degree of stereochemical control. The reactions exhibit a strong preference for a specific spatial arrangement of the atoms in the product.

Key stereochemical outcomes include:

π-Facial Selectivity : The cycloadditions proceed with high syn π-facial stereoselectivity. researchgate.net This means the dienophile adds to the same face (or side) of the diene as the sulfoxide (B87167) oxygen atom.

Endo/Exo Selectivity : The reactions predominantly yield endo-cycloadducts. researchtrends.netresearchgate.net This preference is a common feature in many Diels-Alder reactions.

Sulfoxide Stereochemistry : The orientation of the sulfoxy group is influenced by the Cieplak effect, which directs the incoming dienophile to the face of the diene syn to the oxygen atom. researchtrends.net

This inherent and predictable stereocontrol makes the cycloaddition of thiophene S-oxides a valuable method for constructing stereochemically complex molecules. researchtrends.net In broader contexts of [4+2] cycloadditions, enzymatic control has also been demonstrated to determine the stereochemistry of reaction products, highlighting the potential for achieving specific stereoisomers. nih.gov

Photochemical Activation and Transformation of 2-(4-Chlorobutyl)thiophene Systems

Photochemistry offers unique pathways for the transformation of thiophene-derived systems. While direct photochemical activation of a simple alkylthiophene like this compound is specific, a well-documented photochemical reaction in this family of compounds is the transformation of the cycloadducts derived from thiophene S-oxides. figshare.com

The 7-thiabicyclo[2.2.1]heptene S-oxide structures, formed from the [4+2] cycloaddition of thiophene S-oxides and alkenes, can undergo photochemical extrusion of sulfur monoxide (SO). figshare.com This reaction is a cheletropic elimination where the sulfur monoxide fragment is expelled, leading to the formation of a new carbon-carbon bond. The result of this photochemical transformation is the generation of highly substituted cyclohexadiene or aromatic compounds, depending on the subsequent reaction steps. researchtrends.netfigshare.com This process provides a synthetic route to molecular scaffolds that can be difficult to access through other means. The thermal and photochemical SO extrusion reactions of these cycloadducts are key steps in synthesizing highly substituted aromatic molecules. figshare.com

Role of 2 4 Chlorobutyl Thiophene and Its Functionalized Derivatives in Advanced Chemical Research

Precursors for Supramolecular Chemistry and Polymer Science

The unique molecular architecture of 2-(4-Chlorobutyl)thiophene, featuring a π-conjugated thiophene (B33073) ring and a reactive alkyl halide side chain, makes it a valuable precursor in the fields of supramolecular chemistry and polymer science. The chlorobutyl group serves as a versatile anchor for introducing a wide array of functional moieties, enabling the construction of complex macromolecular and supramolecular assemblies.

Integration into Conjugated Polymer Systems

Conjugated polymers, characterized by their alternating single and double bonds, have garnered significant attention for their applications in organic electronics. Polythiophenes, in particular, are a well-studied class of conjugated polymers. While poly(3-alkylthiophene)s (P3ATs) are widely recognized for their excellent electronic properties and solution processability, the functionalization of the alkyl side chain opens up possibilities for creating materials with enhanced or novel functionalities.

The 4-chlorobutyl group in this compound offers a prime site for post-polymerization modification. This strategy allows for the synthesis of a parent polythiophene chain which can then be chemically altered in a subsequent step. This approach is advantageous as it allows for the introduction of functional groups that might not be compatible with the initial polymerization conditions. For instance, the terminal chloride can be substituted by various nucleophiles to introduce polar groups, cross-linking sites, or moieties that influence the polymer's self-assembly and morphology.

Table 1: Potential Post-Polymerization Modifications of Poly(this compound) and Their Effects

| Modifying Reagent (Nucleophile) | Introduced Functional Group | Potential Effect on Polymer Properties |

| Sodium azide (B81097) (NaN₃) | Azide (-N₃) | Precursor for "click" chemistry, enabling attachment of various molecules. |

| Potassium cyanide (KCN) | Nitrile (-CN) | Increases polarity; can be hydrolyzed to carboxylic acid. |

| Amines (R-NH₂) | Secondary/Tertiary Amine | Modifies solubility, introduces pH-responsiveness, potential for metal coordination. |

| Thiols (R-SH) | Thioether (-S-R) | Can influence intermolecular interactions and electronic properties. |

| Alcohols/Phenols (R-OH) | Ether (-O-R) | Alters solubility and can be used to attach chromophores or other functional units. |

Building Blocks for Self-Assembled Structures

Self-assembly is a powerful bottom-up approach for the creation of well-ordered nanostructures. The ability of molecules to spontaneously organize into complex architectures is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. Thiophene derivatives are excellent candidates for building blocks in self-assembled systems due to the strong intermolecular interactions mediated by the thiophene ring.

The chlorobutyl side chain of this compound provides a covalent attachment point for moieties that can direct self-assembly. For example, the terminal chloride can be replaced with groups capable of forming strong and directional hydrogen bonds, such as amides or carboxylic acids. This functionalization allows for the creation of amphiphilic molecules that can self-assemble into various morphologies, including micelles, vesicles, or nanofibers in solution. In the solid state, these interactions can lead to the formation of highly ordered crystalline structures, which is crucial for optimizing charge transport in organic electronic devices.

Intermediates in the Synthesis of Functional Materials

The reactivity of the chlorobutyl group, combined with the electronic properties of the thiophene ring, makes this compound a valuable intermediate in the synthesis of a wide range of functional materials.

Development of Organic Electronic Materials

Organic electronic materials are at the heart of next-generation technologies such as flexible displays, wearable sensors, and printable solar cells. Thiophene-based materials are among the most promising organic semiconductors due to their high charge carrier mobility and tunable electronic properties.

This compound can serve as a starting material for the synthesis of more complex thiophene-based monomers and small molecules. The chlorobutyl chain can be elongated or functionalized to create side chains that are known to influence the packing and electronic coupling of molecules in the solid state. For example, the synthesis of thiophene oligomers with specific side chain architectures is crucial for controlling the morphology of the active layer in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. The ability to precisely control the side chain structure through the reactivity of the chlorobutyl group is therefore a key advantage.

Components for Optoelectronic Devices (e.g., Chromophores, Electron Transporting Layers)

Optoelectronic devices, which convert light into electrical signals or vice versa, rely on materials with specific light-absorbing and charge-transporting properties. Thiophene-containing molecules are frequently used as components in these devices.

Chromophores: The thiophene ring can act as a core component of a chromophore, a molecule that absorbs light at specific wavelengths. The chlorobutyl group can be used to attach electron-donating or electron-withdrawing groups to the thiophene ring, thereby tuning the absorption and emission properties of the resulting molecule. This is a fundamental principle in the design of organic dyes for dye-sensitized solar cells (DSSCs) and emitters for organic light-emitting diodes (OLEDs).

Table 2: Representative Optoelectronic Properties of Functionalized Thiophene Derivatives

| Thiophene Derivative Class | Typical Application | Key Property Influenced by Functionalization |

| Donor-Acceptor Chromophores | Organic Solar Cells, OLEDs | Absorption/Emission Wavelength, Quantum Yield |

| Thiophene-based Ligands | Light-Emitting Complexes | Luminescence Efficiency, Color Purity |

| Functionalized Oligothiophenes | Organic Field-Effect Transistors | Charge Carrier Mobility, On/Off Ratio |

| Thiophene-containing Copolymers | Flexible Electronics | Solution Processability, Mechanical Properties |

Application in Synthetic Method Development and Catalysis

Beyond its role as a building block for materials, this compound and its derivatives can also be instrumental in the development of new synthetic methodologies and catalytic systems.

The presence of both an aromatic heterocycle and an alkyl halide in the same molecule allows for the exploration of selective C-H functionalization reactions. For instance, catalytic systems can be developed to selectively activate the C-H bonds of the thiophene ring in the presence of the alkyl chloride, or vice versa. Such selective transformations are highly valuable in organic synthesis for streamlining the construction of complex molecules.

Furthermore, the thiophene sulfur atom can act as a ligand for transition metals. Functionalized thiophenes can be designed to act as ligands in catalytic systems, where the electronic properties of the thiophene ring and the steric bulk of the side chain can influence the activity and selectivity of the catalyst. The chlorobutyl group provides a convenient point of attachment for incorporating the thiophene moiety into larger ligand frameworks or onto solid supports for heterogeneous catalysis. While direct catalytic applications of this compound itself are not widely reported, its potential as a precursor for more elaborate ligand structures is significant.

Computational and Theoretical Studies on 2 4 Chlorobutyl Thiophene Systems

Quantum Chemical Calculations of Electronic Structure and Aromaticity

Quantum chemical calculations are fundamental to understanding the electronic distribution and aromatic character of thiophene (B33073) and its derivatives. The aromaticity of the thiophene ring is a key determinant of its chemical behavior.

Detailed Research Findings: The aromaticity of five-membered heterocycles like thiophene is influenced by the heteroatom's ability to delocalize its lone pair of electrons into the π-system. chemrxiv.org Thiophene exhibits significant aromatic character, which is greater than that of furan but less than that of benzene (B151609). pharmaguideline.com This is attributed to the electronegativity and the size of the sulfur atom's p-orbitals, which allow for effective overlap with the carbon p-orbitals of the ring. chemrxiv.org

The introduction of an alkyl halide substituent, such as the 4-chlorobutyl group at the C2 position, is expected to have a minor electronic effect on the thiophene ring itself. The primary influence of the substituent would be steric and conformational. However, quantum chemical calculations using methods like Density Functional Theory (DFT) can precisely quantify these effects. researchgate.net Calculations on substituted thiophenes have shown that the local aromaticity of the ring can be influenced by the nature and position of the substituent. researchgate.netmdpi.com For 2-(4-Chlorobutyl)thiophene, DFT calculations would typically be employed to determine optimized geometry, molecular orbital energies (HOMO-LUMO), and various aromaticity indices like the Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.net These calculations help in understanding the electron density distribution and the kinetic and thermodynamic stability of the molecule.

Table 1: Representative Theoretical Aromaticity Indices for Thiophene

| Aromaticity Index | Calculated Value for Thiophene | Interpretation |

|---|---|---|

| NICS(0) | -13.5 ppm | Negative value indicates aromatic character |

| NICS(1) | -9.8 ppm | Negative value above the ring plane confirms aromaticity |

| HOMA | 0.77 | Value close to 1 indicates a high degree of aromaticity |

Note: These are typical values for the parent thiophene molecule and would be slightly perturbed by the 2-(4-chlorobutyl) substituent.

Mechanistic Investigations of Key Transformations

Computational studies are invaluable for elucidating the reaction mechanisms of thiophenes. Key transformations include electrophilic substitution, metalation, and reactions involving the substituent chain.

Detailed Research Findings: Electrophilic substitution reactions, such as halogenation, nitration, and acylation, preferentially occur at the C2 and C5 positions of the thiophene ring due to the higher electron density at these positions. pharmaguideline.com Quantum chemical calculations can model the transition states and intermediates of these reactions, providing detailed energy profiles. For 2-substituted thiophenes, the existing group directs incoming electrophiles. In the case of this compound, the primary site for further electrophilic attack would be the C5 position.

Mechanistic investigations often employ DFT to map the potential energy surface of a reaction. This allows for the identification of transition state structures and the calculation of activation energies, which can explain the observed regioselectivity and reaction rates. mdpi.com For instance, the mechanism of the Gewald aminothiophene synthesis, a key method for preparing substituted thiophenes, has been studied computationally to understand the sequence of condensation, thiolation, and cyclization steps. While not directly a transformation of this compound, these studies provide a framework for investigating its potential reactions, such as intramolecular cyclization to form bicyclic systems, where the chlorobutyl chain could act as an electrophile.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules, including conformational changes and interactions with other molecules or surfaces.

Detailed Research Findings: The 4-chlorobutyl side chain of this compound has multiple rotatable bonds, leading to a variety of possible conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical properties and reactivity. Ab-initio molecular dynamics can also be used to study the relaxation of photoexcited thiophene, which involves significant structural changes like ring-opening. rsc.org

MD simulations are also used to study intermolecular interactions, for example, how molecules of this compound would pack in a condensed phase or interact with a solvent or a surface. chemrxiv.orgurfu.ru By simulating a system containing many molecules over time, properties like radial distribution functions can be calculated, which give insight into the local structure of the liquid or solid state. urfu.ru These simulations are particularly important for understanding the properties of materials derived from substituted thiophenes, such as organic semiconductors. chemrxiv.org

Table 2: Potential Conformational Dihedrals for Study in this compound

| Dihedral Angle | Description | Expected Low-Energy Conformations |

|---|---|---|

| C3-C2-Cα-Cβ | Rotation around the bond connecting the ring to the side chain | Planar (syn/anti) or non-planar, depending on steric hindrance |

| Cα-Cβ-Cγ-Cδ | Rotation within the butyl chain | Gauche and anti conformations |

Predictive Modeling of Reactivity and Regioselectivity

Predictive models, often based on quantum chemical calculations, can forecast the reactivity and regioselectivity of chemical reactions. These models are essential in synthetic planning and drug discovery.

Detailed Research Findings: The reactivity of the thiophene ring in this compound can be predicted by analyzing molecular orbitals and electrostatic potential maps generated from quantum chemical calculations. The Highest Occupied Molecular Orbital (HOMO) often indicates the site of electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) can suggest the site for nucleophilic attack. dergipark.org.tr For thiophene, the HOMO is typically localized on the ring carbons, particularly C2 and C5, consistent with the observed electrophilic reactivity. imperial.ac.uk

Predictive models can also be used to understand the regioselectivity of reactions. For example, in reactions involving unsymmetrical reagents, computational models can calculate the activation energies for the formation of different possible products, thereby predicting the major isomer. researchgate.net A bioactivation model has been developed to predict the metabolic transformations and subsequent reactivity of drug molecules containing thiophene rings, identifying pathways like thiophene sulfur-oxidation. nih.gov Such models could be applied to this compound to predict its metabolic fate and potential reactivity in a biological system.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-Chlorobutyl)thiophene?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, 4-chlorobutyl derivatives are often prepared by reacting thiophene precursors with 1,4-dichlorobutane under basic conditions. Purification typically involves silica gel chromatography, yielding products as colorless oils (79–82% yields). Key steps include optimizing reaction time and temperature to minimize side products like oligomerization .

- Example Protocol :

- React 2-thiophenemethanol with 1,4-dichlorobutane in DMF using K₂CO₃ as a base at 80°C for 12 hours.

- Purify via silica gel chromatography (hexane/ethyl acetate gradient).

- Characterize using ¹H NMR and HRMS to confirm structure and purity .

Q. How should researchers characterize this compound spectroscopically?

- Key Techniques :

- ¹H NMR : Look for signals indicative of the chlorobutyl chain (e.g., δ 3.55–3.65 ppm for Cl-CH₂ protons) and thiophene protons (δ 6.90–7.20 ppm). Coupling constants (e.g., J = 6.5 Hz) confirm substituent orientation .

- HRMS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 203.0452 for C₈H₁₁ClS) .

- Data Table :

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Cl-CH₂ | 3.55–3.65 | Triplet | 2H |

| Thiophene H | 6.90–7.20 | Multiplet | 3H |

Q. What purification strategies are effective for chlorobutyl-thiophene derivatives?

- Silica gel chromatography is standard, using gradients of nonpolar to polar solvents (e.g., hexane:ethyl acetate). For polar byproducts, consider flash chromatography or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can mechanistic studies improve the synthesis of this compound?

- Approach : Use kinetic monitoring (e.g., in situ IR or NMR) to identify rate-determining steps. For example, the nucleophilic substitution may proceed via an SN2 mechanism, where steric hindrance from the thiophene ring affects reaction rates. Computational studies (DFT) can model transition states to optimize leaving-group reactivity .

Q. What role do chlorobutyl-thiophene derivatives play in organic electronics?

- Application : These derivatives serve as monomers in donor-acceptor copolymers for organic photovoltaics (OPVs). For instance, Pd-catalyzed cross-coupling with benzodithiophene units enhances charge transport properties. Device efficiency correlates with the alkyl chain’s ability to modulate crystallinity and solubility .

- Example : Copolymerization with benzodithiophene (BDT) comonomers yields materials with PCE > 8% in OPVs .

Q. How do substituent effects influence the reactivity of this compound?

- Analysis : Electron-withdrawing groups (e.g., Cl) on the butyl chain reduce electron density at the thiophene ring, affecting electrophilic substitution patterns. Comparative studies with fluorophenyl-thiophene derivatives (δ 7.10–7.40 ppm for aromatic H) highlight these electronic effects .

Data Contradiction and Optimization

Q. How should researchers resolve discrepancies in reported NMR data for chlorobutyl-thiophene derivatives?

- Strategy : Cross-validate using deuterated solvents and internal standards (e.g., TMS). If shifts conflict (e.g., δ 3.55 vs. 3.70 ppm for Cl-CH₂), consider solvent polarity or temperature effects. Refer to databases like PubChem for consensus spectra .

Q. What experimental variables critically impact reaction yields?

- Variables :

- Base selection : K₂CO₃ vs. NaH affects deprotonation efficiency.

- Solvent polarity : DMF enhances solubility but may promote side reactions.

Safety and Handling

Q. What safety precautions are advised for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.